An In-depth Technical Guide to Tosyl-D-asparagine
An In-depth Technical Guide to Tosyl-D-asparagine
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Information regarding Tosyl-D-asparagine is limited in publicly available scientific literature. This guide provides a summary of available data and general principles applicable to tosylated amino acids. Further experimental investigation is required to fully characterize this compound.
Introduction
Tosyl-D-asparagine is a derivative of the non-proteinogenic amino acid D-asparagine, where a tosyl (p-toluenesulfonyl) group is attached to the alpha-amino group. The tosyl group is a well-established protecting group in organic synthesis, particularly in peptide chemistry, due to its stability under various reaction conditions and its ability to be removed under specific cleavage protocols. The presence of the D-enantiomer of asparagine suggests potential applications in the development of peptides and peptidomimetics with enhanced stability against enzymatic degradation. D-amino acids are known to play various roles in biological systems and are of increasing interest in drug discovery.[1][2][3][4]
Physicochemical Properties
Detailed experimental data on the physicochemical properties of Tosyl-D-asparagine are scarce. The following table summarizes the basic chemical identifiers and computed properties. For specific lot data, referring to a Certificate of Analysis from a supplier is recommended.[5]
| Property | Value | Source |
| CAS Number | 92142-18-2 | [5] |
| Molecular Formula | C₁₁H₁₇N₃O₄S | [5] |
| Molecular Weight | 287.34 g/mol | [5] |
| IUPAC Name | (2R)-4-amino-2-[(4-methylphenyl)sulfonamido]-4-oxobutanoic acid | N/A |
| Appearance | Not specified (likely a solid) | N/A |
| Solubility | Not specified | N/A |
| Melting Point | Not specified | N/A |
| Optical Rotation | Not specified | N/A |
Synthesis and Characterization
General Synthesis Protocol
Illustrative Experimental Protocol (General)
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Dissolution: D-asparagine is dissolved in an aqueous solution of a base, such as sodium hydroxide or sodium carbonate, or in a mixture of water and a miscible organic solvent like dioxane or THF. The reaction is typically cooled in an ice bath.
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Addition of Tosyl Chloride: A solution of p-toluenesulfonyl chloride in a suitable organic solvent (e.g., diethyl ether, toluene) is added dropwise to the stirred solution of D-asparagine. The pH of the reaction mixture is maintained in the alkaline range (pH 8-10) by the concurrent addition of a base solution.
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Reaction: The reaction mixture is stirred vigorously at a low temperature (0-5 °C) for several hours and then allowed to warm to room temperature.
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Work-up: Upon completion of the reaction (monitored by TLC), the mixture is acidified with a dilute mineral acid (e.g., HCl) to precipitate the N-tosylated product.
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Purification: The crude product is collected by filtration, washed with cold water, and can be further purified by recrystallization from a suitable solvent system (e.g., ethanol-water).
A logical workflow for a generalized synthesis is presented below.
Caption: Generalized workflow for the synthesis of Tosyl-D-asparagine.
Characterization
The structural confirmation of synthesized Tosyl-D-asparagine would involve standard analytical techniques:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would confirm the presence of the tosyl group (aromatic protons typically in the range of 7.2-7.8 ppm) and the asparagine backbone.
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Mass Spectrometry (MS): To confirm the molecular weight of the compound.
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Infrared (IR) Spectroscopy: To identify characteristic functional groups such as the sulfonamide, amide, and carboxylic acid.
Applications in Research and Development
Tosyl-D-asparagine is primarily available as a biochemical for research purposes.[5] Its potential applications are rooted in the fields of peptide synthesis and medicinal chemistry.
Peptide Synthesis
The N-tosyl group can serve as a protecting group for the amine functionality of D-asparagine during peptide synthesis. The use of D-amino acids can confer resistance to enzymatic degradation, potentially increasing the in vivo half-life of peptide-based therapeutics.
Drug Development
As a chiral building block, Tosyl-D-asparagine can be utilized in the synthesis of more complex molecules with potential therapeutic activities. The defined stereochemistry is crucial for specific interactions with biological targets.[1] While no specific biological activity has been reported for Tosyl-D-asparagine itself, the broader class of D-amino acids and their derivatives are being investigated for various therapeutic areas, including neurological disorders.[2][4][6]
Biological Properties and Signaling Pathways
Currently, there is no available scientific literature detailing the specific biological properties or the involvement of Tosyl-D-asparagine in any cellular signaling pathways. While D-aspartate (the un-tosylated counterpart) has been implicated as a signaling molecule in the nervous and neuroendocrine systems, it is unknown if or how the addition of a tosyl group would modulate this activity.
Due to the lack of information on biological interactions and signaling cascades, a diagrammatic representation of any signaling pathway involving Tosyl-D-asparagine cannot be provided. Further research is necessary to elucidate any potential biological roles of this compound.
Conclusion
Tosyl-D-asparagine is a derivative of D-asparagine with potential utility as a protected amino acid in peptide synthesis and as a chiral building block in medicinal chemistry. While its basic chemical identity is established, a comprehensive understanding of its physicochemical properties, detailed synthetic protocols, and biological functions is currently lacking. This presents an opportunity for further research to explore the potential of this and similar modified D-amino acids in the development of novel therapeutics and research tools.
References
- 1. N-Tosyl-D-aspartic acid | 48176-62-1 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Biological and Analytical Perspectives on D-Amino Acids in Cancer Diagnosis and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. scbt.com [scbt.com]
- 6. Synthesis and biological evaluation of D-amino acid oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
